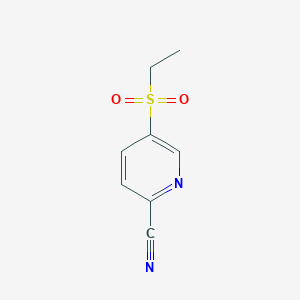

5-(Ethylsulfonyl)picolinonitril

Übersicht

Beschreibung

5-(Ethylsulfonyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O2S . It is widely used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of 5-(Ethylsulfonyl)picolinonitrile consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Ethylsulfonyl)picolinonitrile, such as its melting point, boiling point, and density, are not directly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen

Verwendung in der Pharmaindustrie

„5-(Ethylsulfonyl)picolinonitril“ wird in der Pharmaindustrie eingesetzt. Es ist ein Schlüsselbestandteil bei der Synthese von Amisulprid, einem Antipsychotikum . Die Verbindung wird verwendet, um eine Lösung für Amisulprid zu erstellen, die dann als zertifizierter Referenzstandard verwendet wird .

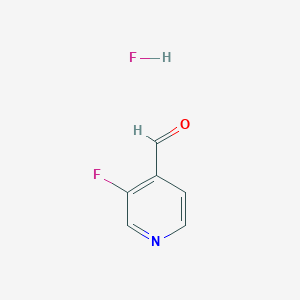

Synthese von 3-Hydroxy-4-substituierten Picolinonitrilen

Die Verbindung spielt eine entscheidende Rolle bei der Synthese von 3-Hydroxy-4-substituierten Picolinonitrilen . Dieser Prozess umfasst die Gold(I)-katalysierte Cyclisierung von 4-Propargylaminoisoxazolen und die anschließende N−O-Bindungsspaltung von Isoxazolopyridinen .

Erstellung von biologisch aktiven Molekülen

“this compound” wird bei der Herstellung von biologisch aktiven Molekülen verwendet, insbesondere 2,3,4-trisubstituierten Pyridinen . Diese Moleküle finden sich in verschiedenen Verbindungen mit signifikanter biologischer Aktivität, wie z. B. Nervengift-inhibierter menschlicher Acetylcholinesterase, entzündungshemmenden Mitteln, Antimykotika und Anti-Influenza-Mitteln .

Funktionelle Gruppenkonstruktion

Die Cyanogruppe in “this compound” bietet Möglichkeiten, in nur einem Schritt eine Vielzahl von funktionellen Gruppen zu konstruieren, darunter Amino-, Methyl-, Amido-, Imidat-, Amidoxim-, Keto-, Carboxyl- und Estergruppen . Dies macht es zu einem wertvollen Synthesezwischenprodukt für 2,3,4-trisubstituierte Pyridine .

Einführung von Acyl- und Alkylgruppen

Die 3-Hydroxygruppe in “this compound” bietet Möglichkeiten, in einem Schritt verschiedene Acyl- und Alkylgruppen einzuführen . Diese Eigenschaft erhöht seinen Wert als Synthesezwischenprodukt weiter .

Protodeboronierung

“this compound” kann möglicherweise in Protodeboronierungsreaktionen verwendet werden . Während die spezifischen Details dieser Anwendung in den Suchergebnissen nicht verfügbar sind, ist die Protodeboronierung eine wertvolle Reaktion in der organischen Synthese, die häufig bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird .

Biochemische Analyse

Biochemical Properties

5-(Ethylsulfonyl)picolinonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves the binding of 5-(Ethylsulfonyl)picolinonitrile to the active sites of enzymes, thereby altering their catalytic efficiency.

Cellular Effects

The effects of 5-(Ethylsulfonyl)picolinonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-(Ethylsulfonyl)picolinonitrile can affect the expression of genes involved in stress responses and metabolic pathways . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 5-(Ethylsulfonyl)picolinonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 5-(Ethylsulfonyl)picolinonitrile has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Ethylsulfonyl)picolinonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that 5-(Ethylsulfonyl)picolinonitrile remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to 5-(Ethylsulfonyl)picolinonitrile in in vitro and in vivo studies has shown sustained effects on cellular processes, including prolonged modulation of enzyme activities and gene expression.

Dosage Effects in Animal Models

The effects of 5-(Ethylsulfonyl)picolinonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activities and metabolic pathways without causing toxicity . At high doses, 5-(Ethylsulfonyl)picolinonitrile can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.

Metabolic Pathways

5-(Ethylsulfonyl)picolinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells . Additionally, 5-(Ethylsulfonyl)picolinonitrile can alter metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of 5-(Ethylsulfonyl)picolinonitrile within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, where it exerts its biological effects . The localization and accumulation of 5-(Ethylsulfonyl)picolinonitrile are influenced by its interactions with transport proteins and its physicochemical properties.

Subcellular Localization

5-(Ethylsulfonyl)picolinonitrile exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of 5-(Ethylsulfonyl)picolinonitrile is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles.

Eigenschaften

IUPAC Name |

5-ethylsulfonylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEKGMOFZSQNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

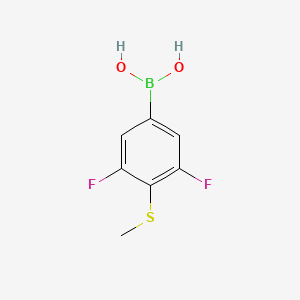

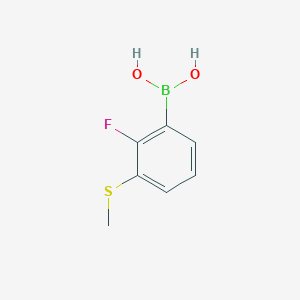

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)

![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)

![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)